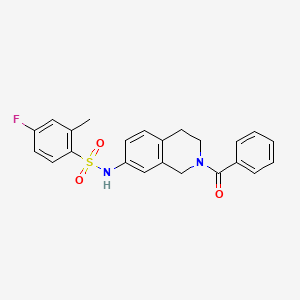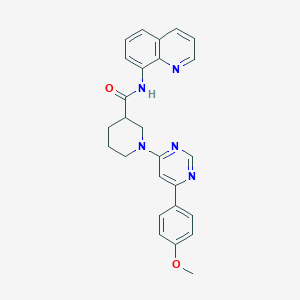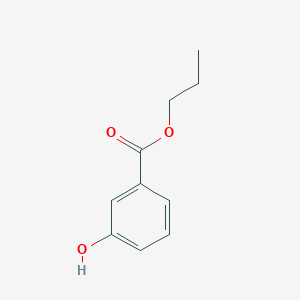
Propyl 3-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Propyl 3-hydroxybenzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the preparation of propyl-3-hydroxybenzoate often involves the use of macro-porous absorptive resins as catalysts. The process includes mixing 3-hydroxybenzoic acid with propanol and the resin, followed by microwave-assisted heating to enhance the reaction rate. The excess propanol is then distilled off, and the product is purified through crystallization and washing .
化学反应分析
Types of Reactions
Propyl 3-hydroxybenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of the ester bond in the presence of water and an acid or base catalyst.
Oxidation: Conversion of the hydroxyl group to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, heating under reflux.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-hydroxybenzoic acid and propanol.
Oxidation: 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid, depending on the reaction conditions.
科学研究应用
Propyl 3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties and effects on microbial growth.
Medicine: Studied for its potential use as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and food preservatives due to its antimicrobial efficacy
作用机制
The antimicrobial activity of propyl-3-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. It interferes with the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. This disruption ultimately results in the inhibition of microbial growth and cell death .
相似化合物的比较
Propyl 3-hydroxybenzoate is part of the paraben family, which includes other compounds such as methylparaben, ethylparaben, and butylparaben. These compounds share similar antimicrobial properties but differ in their alkyl chain lengths, which can affect their solubility and efficacy. For example:
Methylparaben: Shorter alkyl chain, higher water solubility, commonly used in aqueous formulations.
Ethylparaben: Slightly longer alkyl chain, moderate solubility, used in both aqueous and oil-based formulations.
Butylparaben: Longer alkyl chain, lower solubility, used in oil-based formulations
This compound is unique in its balance of solubility and antimicrobial efficacy, making it a versatile preservative for a wide range of applications .
属性
IUPAC Name |
propyl 3-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7,11H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBDVGXLWJJWGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
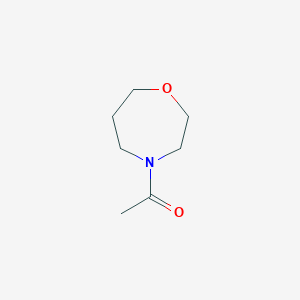
![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2375012.png)
![5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2375013.png)
![2-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2375014.png)
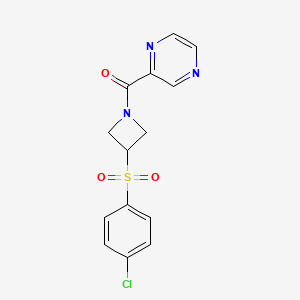
![N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2375020.png)
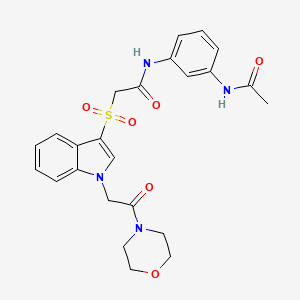
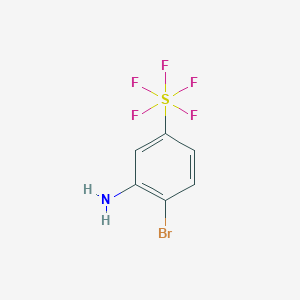

![4,6-difluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2375025.png)
![tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2375027.png)
